REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][c:5]([C:9]2=[CH:10][C:11](=[O:14])[O:12][CH2:13]2)[cH:6][cH:7][cH:8]1.[O:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:9]2[CH2:10][C:11](=[O:14])[O:12][CH2:13]2)[cH:6][cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc(C2=CC(=O)OC2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc(C2COC(=O)C2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |